[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO4S and its molecular weight is 423.46. The purity is usually 95%.
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Scientific Research Applications
While the specific compound 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone was not directly found in the searched literature, several studies have explored compounds with similar structural motifs or functionalities, offering insight into potential research applications of such molecules. Below, I summarize findings from related research that may shed light on the scientific interest and applications of compounds featuring fluorine, benzothiazin rings, and specific substituted phenyl groups.
Synthesis and Structural Analysis
Compounds with structures incorporating benzothiazin rings, fluorine atoms, and methoxyphenyl groups have been synthesized and structurally characterized through techniques such as X-ray diffraction and density functional theory (DFT). These studies often aim to elucidate the molecular conformations and electronic structures of such compounds, which are crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science. The synthesis and crystal structure analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, as well as related compounds, serve as examples of this research focus (Huang et al., 2021).
Fluorinated Compounds for Enhanced Photostability
The incorporation of fluorine atoms into organic molecules, including benzophenones and benzothiazines, has been investigated for its potential to enhance photostability and modify spectroscopic properties. Such modifications are of interest for developing advanced fluorescent probes, materials with specific optical properties, and molecules with improved stability for various applications. The study on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution provides insights into this area of research (Woydziak et al., 2012).
Applications in Sensing and Probing
Fluorinated compounds, especially those with specific electronic and structural features, have been utilized in the development of fluorescent probes for sensing applications. These include the detection of pH changes, metal cations, and other analytes of interest in biological, environmental, and materials science contexts. For instance, the application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations highlights the utility of such fluorinated compounds in selective sensing technologies (Tanaka et al., 2001).
These examples demonstrate the broad interest in compounds with structures similar to 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, particularly in the fields of synthetic chemistry, materials science, and chemical sensing. Further research into compounds with such specific structural features could unveil new applications in these and related areas.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-3-5-16(6-4-15)23(26)22-14-25(18-8-10-19(29-2)11-9-18)20-13-17(24)7-12-21(20)30(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMUZEAGYKMZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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